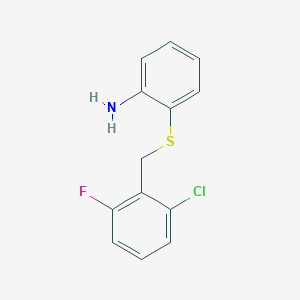
4-甲氧基异喹啉
描述
4-Methoxyisoquinoline (4-MIQ) is a naturally occurring alkaloid found in a range of plants, including opium poppy, periwinkle, and cinchona. It is a derivative of isoquinoline and has a wide range of applications in the scientific and medical fields. In particular, 4-MIQ has been studied for its potential as a therapeutic agent for a variety of diseases.
科学研究应用
合成和抗癌活性
来源于4-甲氧基异喹啉的氨基喹啉:合成了4-甲氧羰基-3-甲基异喹啉醌及其衍生物,对几种人类肿瘤细胞系表现出显著的细胞毒活性,包括胃腺癌、肺癌、膀胱癌和白血病细胞。值得注意的是,7-氨基-6-溴异喹啉-5,8-醌对这些癌细胞系表现出有希望的活性(Delgado et al., 2012)。
雌激素受体亲和细胞毒剂:甲氧基取代的二氢吲哚异喹啉在体外表现出细胞毒活性。四甲氧基衍生物对白血病细胞特别活跃,而具有两个甲氧基基团的化合物对乳腺肿瘤细胞更具潜力(Ambros等人,1988)。
细胞毒性和抗肿瘤性质
来自蜈蚣的化合物:从这个来源衍生的新异喹啉化合物对食管鳞状癌细胞表现出中等细胞毒性,但对正常细胞毒性较低。它还抑制了人脐静脉内皮细胞的迁移(Guo等人,2017)。
苯并[c][1,8]萘啉酮的合成:这项研究侧重于1-甲氧基异喹啉-3-胺的反应,用于合成特定化合物,展示了4-甲氧基异喹啉在这一合成过程中的化学多样性(Deady, 1984)。
其他潜在应用
N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺:与4-甲氧基异喹啉相关的化合物,显示出强大的诱导凋亡作用,并在乳腺和其他癌症模型中表现出高效性,具有出色的血脑屏障穿透性(Sirisoma et al., 2009)。
- ** 海绵Haliclona物种:从这种海绵中分离出的异喹啉生物碱,包括4-甲氧基异喹啉的衍生物,对黑色素瘤和卵巢人类肿瘤细胞系表现出显著的细胞毒性。其中一种分离出的化合物Mimosamycin被确认为主要细胞毒素(Rashid et al., 2001)。
4-(1-烯基)异喹啉的合成:该研究展示了通过Pd(II)催化的环化反应制备4-(1-烯基)-3-芳基异喹啉。在芳基亚胺上引入一个o-甲氧基基团可以提高异喹啉产物的产率,表明4-甲氧基异喹啉在这一合成过程中的相关性(Huang & Larock, 2003)。
抗菌和抗真菌性质:来自山樟的异喹啉生物碱,包括甲氧基异喹啉衍生物,对金黄色葡萄球菌等细菌和真菌表现出抗微生物活性。一些化合物对肿瘤细胞系表现出显著的细胞毒性(Zhang et al., 2012)。
安全和危害
作用机制
Mode of Action
Isoquinoline compounds are known to interact with various biological targets, potentially leading to changes in cellular processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
For example, a study found that a compound structurally similar to 4-Methoxyisoquinoline showed moderate cytotoxicity against tumor cells and low cytotoxicity against normal cells .
生化分析
Biochemical Properties
4-Methoxyisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific isoform of cytochrome P450 involved. Additionally, 4-Methoxyisoquinoline has been shown to bind to certain receptors, modulating their signaling pathways .
Cellular Effects
The effects of 4-Methoxyisoquinoline on cellular processes are diverse. It has been reported to exhibit cytotoxic effects on various cancer cell lines, including esophageal squamous cancer cells . This cytotoxicity is mediated through the induction of apoptosis and inhibition of cell proliferation. Furthermore, 4-Methoxyisoquinoline influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . It also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methoxyisoquinoline exerts its effects through several mechanisms. It can bind to DNA and RNA, interfering with their normal function and leading to the inhibition of transcription and translation . Additionally, 4-Methoxyisoquinoline has been shown to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair . This inhibition results in the accumulation of DNA damage and ultimately induces cell death. The compound also modulates the activity of various kinases and phosphatases, altering the phosphorylation status of key signaling proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxyisoquinoline have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 4-Methoxyisoquinoline can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of 4-Methoxyisoquinoline vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and can effectively inhibit tumor growth in xenograft models . At higher doses, 4-Methoxyisoquinoline can cause significant toxicity, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular components and the induction of oxidative stress.
Metabolic Pathways
4-Methoxyisoquinoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound’s metabolism can also affect the levels of other metabolites, influencing overall metabolic flux and homeostasis.
Transport and Distribution
Within cells and tissues, 4-Methoxyisoquinoline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, but it also interacts with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, 4-Methoxyisoquinoline has been found to accumulate in the mitochondria, where it can exert its cytotoxic effects .
Subcellular Localization
The subcellular localization of 4-Methoxyisoquinoline is crucial for its activity and function. The compound has been shown to localize to the nucleus, where it can interact with DNA and RNA . Additionally, it can be found in the cytoplasm and mitochondria, affecting various cellular processes . The localization of 4-Methoxyisoquinoline is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles and compartments .
属性
IUPAC Name |
4-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGFLHYYILUCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396379 | |
| Record name | 4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36034-54-5 | |
| Record name | 4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the isoquinoline structure in relation to the observed anticancer activity?
A: The research indicates that the oxidation state of the isoquinoline ring plays a crucial role in its cytotoxic activity. Specifically, oxidation at the C(1), C(4), and C(5) positions appears to enhance cytotoxicity []. 1,5-Dihydroxy-4-methoxyisoquinoline possesses hydroxyl groups at C(1) and C(5) and a methoxy group at C(4), which likely contributes to its observed anticancer properties. Further modifications of this structure could potentially lead to even more potent anticancer agents.
Q2: How does 1,5-dihydroxy-4-methoxyisoquinoline affect cancer cells differently from normal cells?
A: While the exact mechanism of action remains under investigation, the research demonstrates that 1,5-dihydroxy-4-methoxyisoquinoline exhibits selective cytotoxicity. It effectively inhibits the growth of five esophageal squamous cancer cell lines with IC50 values ranging from 13 to 26 μM []. Importantly, the compound showed low cytotoxicity towards normal human esophageal epithelial cells, highlighting its potential for targeted cancer therapy with reduced side effects.
Q3: Beyond cytotoxicity, does 1,5-dihydroxy-4-methoxyisoquinoline exhibit other anti-cancer properties?
A: Yes, the research reveals that 1,5-dihydroxy-4-methoxyisoquinoline potently inhibits cell migration in human umbilical vein endothelial cells (HUVECs) []. At a concentration of 13 μM, the compound achieved an inhibition rate exceeding 50%. This anti-migratory effect suggests that 1,5-dihydroxy-4-methoxyisoquinoline might also hinder cancer cell metastasis, a critical aspect of cancer progression.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


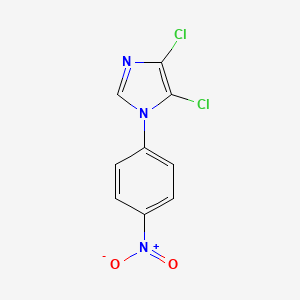
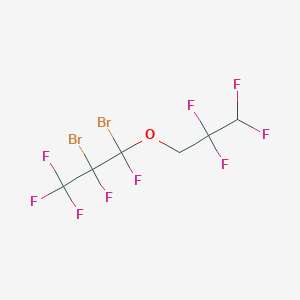
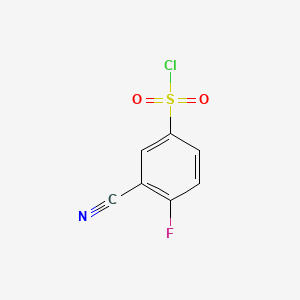
![(1R)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1350652.png)
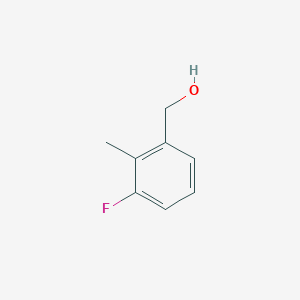
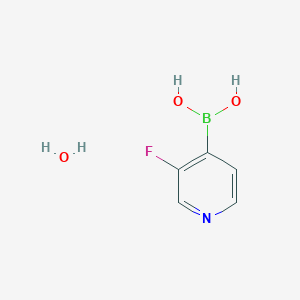
![N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1350657.png)
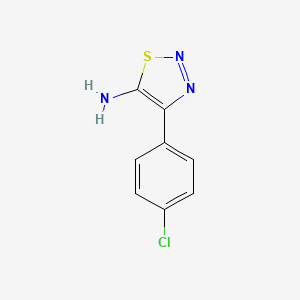
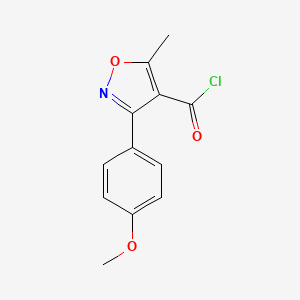

![4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid](/img/structure/B1350665.png)

